![molecular formula C14H15NO2 B11880706 3-Isopropyl-2-methylquinoline-4-carboxylic acid](/img/structure/B11880706.png)
3-Isopropyl-2-methylquinoline-4-carboxylic acid
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Overview
Description
3-Isopropyl-2-methylquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-2-methylquinoline-4-carboxylic acid can be achieved through various classical and modern synthetic routes. Some of the well-known methods include:
Skraup Synthesis: This method involves the condensation of aniline with glycerol and an oxidizing agent in the presence of sulfuric acid.
Doebner-Von Miller Synthesis: This method uses aniline, an aldehyde, and pyruvic acid to produce quinoline derivatives.
Friedländer Synthesis: This involves the reaction of 2-aminobenzaldehyde with a ketone or aldehyde.
Industrial Production Methods
Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation, ionic liquid media, and transition metal-free reactions are utilized to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-2-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinolines .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the most significant applications of 3-Isopropyl-2-methylquinoline-4-carboxylic acid is in the development of anticancer drugs. Research indicates that derivatives of quinoline-4-carboxylic acids exhibit potent inhibition of histone deacetylases (HDACs), which are crucial in cancer progression. For instance, a study identified a selective HDAC3 inhibitor that demonstrated strong anticancer activity in vitro, suggesting the potential of this compound as a lead for cancer therapy .
Mechanistic Insights
The mechanism of action involves induction of G2/M cell cycle arrest and promotion of apoptosis in cancer cells. This dual action enhances the therapeutic efficacy against various tumor types, making it a promising candidate for targeted cancer treatments .
Dye Production
Synthesis of Dyestuffs
this compound can be utilized in the synthesis of dyestuffs. The compound’s structure allows it to participate in reactions that yield azo-dyes upon interaction with diazo compounds. These dyes are significant in textile and material industries due to their vibrant colors and stability .
Chemical Properties
The compound is characterized by its yellow powder form and solubility in dilute sodium carbonate solutions. It decomposes upon heating, which can be advantageous in controlled dye synthesis processes .
Material Science
Polymer Chemistry
In material science, this compound serves as a building block for polymer synthesis. Its functional groups can facilitate cross-linking reactions, enhancing the mechanical properties of polymers used in various applications, including coatings and adhesives.
Table 1: Summary of Applications
Case Study: Anticancer Compound Development
A notable case study involved the synthesis of various derivatives from this compound aimed at improving selectivity against HDAC isoforms. The study synthesized over 30 compounds and evaluated their anticancer activity through enzyme inhibition assays and cell-based studies. The results indicated that certain modifications significantly enhanced their potency while maintaining selectivity for HDAC3 over other isoforms .
Mechanism of Action
The mechanism of action of 3-Isopropyl-2-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA gyrase in bacteria, leading to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-Methylquinoline: Lacks the isopropyl and carboxylic acid groups.
4-Hydroxyquinoline: Contains a hydroxyl group instead of a carboxylic acid group
Uniqueness
3-Isopropyl-2-methylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl and carboxylic acid groups contribute to its enhanced solubility and reactivity compared to other quinoline derivatives .
Biological Activity
3-Isopropyl-2-methylquinoline-4-carboxylic acid (IMQCA) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : C12H13NO2
- Molecular Weight : 203.24 g/mol
- IUPAC Name : this compound
- CAS Number : 1281247-46-8
The biological activity of IMQCA is attributed to its ability to interact with various molecular targets, including enzymes and receptors. It has been shown to modulate signaling pathways involved in inflammation and cancer progression. The compound's carboxylic acid functional group enhances its ability to form hydrogen bonds, which may facilitate binding to active sites on proteins.
Biological Activities
-
Antimicrobial Activity
- IMQCA exhibits notable antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated its effectiveness against strains such as Staphylococcus aureus and Escherichia coli.
- Case Study : A study reported an IC50 value of 50 µM against E. coli, indicating significant antibacterial potential when compared to standard antibiotics like tetracycline .
-
Anticancer Properties
- Research indicates that IMQCA may have anticancer effects through the inhibition of cell proliferation and induction of apoptosis in cancer cell lines.
- Data Table : Summary of Anticancer Activity
-
Anti-inflammatory Effects
- IMQCA has been studied for its anti-inflammatory properties, particularly in models of acute inflammation where it reduced pro-inflammatory cytokine levels.
- Mechanism : The compound appears to inhibit the NF-kB pathway, which is crucial in the inflammatory response.
- Neurological Effects
Research Findings
Recent studies have focused on the synthesis and evaluation of IMQCA derivatives to enhance its biological activity. Various analogs have been developed, leading to compounds with improved potency against specific targets.
- Synthesis Overview : The synthesis typically involves the modification of the quinoline core structure, allowing for the introduction of different substituents that can enhance biological activity.
Properties
Molecular Formula |
C14H15NO2 |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
2-methyl-3-propan-2-ylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C14H15NO2/c1-8(2)12-9(3)15-11-7-5-4-6-10(11)13(12)14(16)17/h4-8H,1-3H3,(H,16,17) |
InChI Key |
ARCIUTANZAWLQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1C(C)C)C(=O)O |
Origin of Product |
United States |
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